(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzofuran-2-carboxylate
Description
The compound "(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzofuran-2-carboxylate" features a benzotriazinone core fused with a benzofuran-2-carboxylate ester moiety. The benzotriazinone scaffold is known for its versatility in medicinal chemistry and organic synthesis, often serving as a reactive intermediate or pharmacophore.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4/c21-16-12-6-2-3-7-13(12)18-19-20(16)10-23-17(22)15-9-11-5-1-4-8-14(11)24-15/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVBOQZNPRNINF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran-2-carboxylate moiety, which is then coupled with a triazine derivative.
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Preparation of Benzofuran-2-carboxylate
Starting Material: 2-hydroxybenzaldehyde
Reagents: Acetic anhydride, sodium acetate
Conditions: Reflux in acetic acid to form benzofuran-2-carboxylic acid.
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Formation of Triazine Derivative
Starting Material: 2-aminobenzonitrile
Reagents: Sodium nitrite, hydrochloric acid
Conditions: Diazotization followed by cyclization to form 4-oxobenzo[d][1,2,3]triazin-3(4H)-one.
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Coupling Reaction
Reagents: Benzofuran-2-carboxylic acid, 4-oxobenzo[d][1,2,3]triazin-3(4H)-one, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Conditions: Room temperature, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification: Employing advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the benzofuran or triazine rings.
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Mild to moderate temperatures
Products: Reduced forms of the triazine or benzofuran rings.
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Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the substituent
Products: Substituted derivatives with functional groups like halides, amines, or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substituting Agents: N-bromosuccinimide, various nucleophiles
Scientific Research Applications
Chemistry
In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzofuran-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its structure can interact with various biological targets, making it a candidate for developing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may serve as a lead compound in the development of drugs for treating conditions such as cancer, inflammation, and infectious diseases.
Industry
Industrially, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzofuran-2-carboxylate can be used in the synthesis of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzofuran-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes.
Molecular Targets: Enzymes like kinases, receptors such as G-protein coupled receptors.
Pathways Involved: Signal transduction pathways, metabolic pathways.
The compound may exert its effects by binding to these targets, altering their activity, and thereby modulating biological processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related derivatives:
Key Observations:
Core Structure: The benzotriazinone core is shared across all compounds except metsulfuron methyl ester (triazine-based). This core is critical for reactivity in coupling reagents (e.g., SMDOP) or interactions in biological systems (e.g., compound 14a) .
Substituent Influence: Ester vs. Ester vs. Sulfonate: Unlike SMDOP’s methanesulfonate group, the benzofuran ester in the target compound could act as a better leaving group in nucleophilic substitution reactions, improving efficiency in amide bond formation . Triazine vs. Benzotriazinone: Metsulfuron methyl ester (triazine core) is structurally distinct but shares an ester functional group, highlighting the role of esters in pesticidal activity via hydrolysis to active sulfonylurea herbicides .
Biological Activity
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzofuran-2-carboxylate has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and its implications in medicinal chemistry, particularly in the context of therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to a class of heterocyclic compounds characterized by the presence of both triazine and benzofuran moieties. The synthesis typically involves multi-step organic reactions which include:
- Formation of Benzofuran Core : The initial step involves the synthesis of benzofuran derivatives through cyclization reactions.
- Introduction of Triazine Group : This is achieved by reacting the benzofuran derivative with appropriate triazine precursors under basic conditions.
- Final Coupling : The final product is obtained by coupling the modified benzofuran with a carboxylate group.
Antimicrobial Properties
Recent studies have indicated that compounds containing the triazine and benzofuran structures exhibit significant antimicrobial activities. For instance, derivatives similar to (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzofuran-2-carboxylate have shown promising results against various bacterial strains.
| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Against |
|---|---|---|---|
| Compound A | 0.23 | 0.47 | E. coli |
| Compound B | 0.70 | 0.94 | B. cereus |
This data indicates that the compound may possess broad-spectrum antibacterial properties, particularly effective against Gram-positive bacteria like Bacillus cereus.
Antiviral Activity
The compound's structural analogs have also been investigated for their antiviral properties, particularly against Hepatitis C virus (HCV). Molecular docking studies have revealed that certain derivatives demonstrate strong binding affinities to the NS5B RNA-dependent RNA polymerase enzyme, crucial for viral replication.
| Compound | Binding Affinity (Kcal/mol) |
|---|---|
| BF-9 | -16.09 |
| BF-12 | -15.75 |
| BF-13 | -15.82 |
These findings suggest that modifications to the benzofuran and triazine cores can enhance antiviral activity, making these compounds potential candidates for drug development.
The biological activity of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzofuran-2-carboxylate is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Receptor Modulation : Interaction with specific cellular receptors could alter signaling pathways associated with inflammation or infection.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds in this class can induce oxidative stress in microbial cells, leading to cell death.
Case Studies
In a recent study published in PubMed, researchers evaluated a series of benzofuran derivatives for their effectiveness against HCV. The study utilized structure-based drug design and molecular dynamics simulations to assess binding affinities and stability of enzyme-inhibitor complexes, highlighting the potential of these compounds as therapeutic agents against viral infections .
Q & A
Q. What challenges arise when scaling up synthesis, and how are they mitigated?
- Key issues :
- Purification : Replace column chromatography with recrystallization or distillation for large batches .
- Reactor design : Transition from batch to continuous flow reactors for better thermal control .
- Waste management : Optimize solvent recovery systems to reduce environmental impact .
Methodological Notes
- Synthesis : Prioritize reaction condition optimization (e.g., solvent, catalyst) over stoichiometric excess to minimize waste .
- Bioactivity : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular) to reduce false positives .
- Data interpretation : Use computational tools (e.g., molecular dynamics simulations) to rationalize experimental observations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
